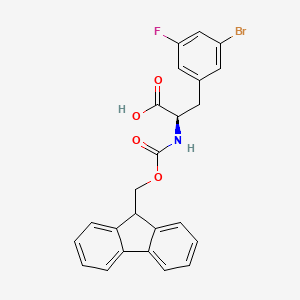

N-Fmoc-3-bromo-5-fluoro-D-phenylalanine

Description

Significance of Non-Canonical Amino Acids in Modern Chemical Biology and Drug Discovery

The 20 standard proteinogenic amino acids offer a limited chemical diversity for the construction of peptides and proteins. Non-canonical amino acids dramatically expand this repertoire, allowing for the introduction of novel functionalities, conformational constraints, and metabolic stability. nih.govresearchgate.net The incorporation of ncAAs can lead to peptides with improved therapeutic potential, such as enhanced resistance to enzymatic degradation, increased binding affinity for biological targets, and altered pharmacokinetic profiles. nih.gov This has profound implications for the development of new drugs, from antimicrobial peptides to anticancer agents.

The introduction of halogen atoms onto the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid side chain. Fluorine, being highly electronegative, can influence the acidity of nearby protons and participate in unique non-covalent interactions, including halogen bonds. acs.org Bromine, a larger and more polarizable atom, can also form halogen bonds and serves as a useful handle for further chemical modifications.

The presence of halogens can modulate the hydrophobicity of the amino acid, which in turn affects peptide folding and interaction with biological membranes. acs.org For instance, studies on halogenated derivatives of the amyloidogenic peptide NFGAIL have shown that systematic fluorination can influence aggregation kinetics, a key factor in diseases like type 2 diabetes. acs.org The strategic placement of halogens can therefore be used to fine-tune the bioactivity and conformational preferences of peptides. acs.org

| Property | Effect of Halogenation | Reference |

| Hydrophobicity | Can be increased or decreased depending on the halogen and its position. | acs.org |

| Electronic Nature | Alters the electron distribution of the aromatic ring, influencing interactions. | acs.org |

| Conformation | Can induce specific secondary structures like β-turns. | chemimpex.com |

| Binding Affinity | Can enhance binding to biological targets through halogen bonding. | nih.gov |

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the α-amino group of amino acids, and it is a cornerstone of modern solid-phase peptide synthesis (SPPS). nih.gov The Fmoc strategy offers several advantages, including mild deprotection conditions (typically with piperidine), which preserves acid-labile side-chain protecting groups and the peptide-resin linkage until the final cleavage step. nih.gov This orthogonality allows for the synthesis of complex and sensitive peptides that might be compromised under the harsher acidic conditions of the alternative Boc (tert-butyloxycarbonyl) strategy. The Fmoc group's strong UV absorbance also facilitates real-time monitoring of the coupling and deprotection steps. nih.gov

Overview of D-Phenylalanine Derivatives in Stereoselective Synthesis and Biological Systems

While L-amino acids are the building blocks of natural proteins, the incorporation of their D-enantiomers into peptide chains has significant consequences. Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are highly specific for L-amino acid substrates. This increased metabolic stability is a highly desirable trait for peptide-based drugs.

Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, often promoting the formation of turns and other secondary structures that can be crucial for biological activity. The synthesis of D-phenylalanine derivatives with high optical purity is a key challenge, and various stereoselective methods, including enzymatic resolutions and asymmetric synthesis, have been developed to meet this demand.

Research Landscape and Emerging Applications of Multi-Halogenated Amino Acids in Complex Molecular Architectures

The incorporation of multiple halogen atoms onto an amino acid side chain offers a powerful strategy for finely tuning its properties. Di-halogenated phenylalanines, such as 3-bromo-5-fluoro-phenylalanine, provide a unique combination of steric and electronic effects. Research has shown that peptides containing multi-halogenated aromatic residues can exhibit enhanced biological activity. acs.org

For example, the combination of fluorine and bromine can create a unique electronic environment on the phenyl ring, potentially leading to stronger or more specific interactions with biological targets. These multi-halogenated amino acids are being explored for their potential to create peptides with improved properties for applications in materials science, such as the development of self-assembling nanomaterials with enhanced rigidity and piezoelectricity. The ability to systematically vary the halogen substitution pattern provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery. acs.org

Structure

3D Structure

Properties

Molecular Formula |

C24H19BrFNO4 |

|---|---|

Molecular Weight |

484.3 g/mol |

IUPAC Name |

(2R)-3-(3-bromo-5-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19BrFNO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |

InChI Key |

HCLSCVIPHXOZMN-JOCHJYFZSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)Br)F)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)Br)F)C(=O)O |

Origin of Product |

United States |

Applications of N Fmoc 3 Bromo 5 Fluoro D Phenylalanine in Advanced Chemical Synthesis

Role in Peptide and Peptidomimetic Construction

The incorporation of non-canonical amino acids like N-Fmoc-3-bromo-5-fluoro-D-phenylalanine is a key strategy for overcoming the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. The presence of the halogenated phenyl ring and the D-configuration of the amino acid introduces significant structural and functional changes.

This compound is specifically designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group that is stable to the acidic conditions often used for final cleavage of the peptide from the resin support. chempep.com This orthogonality allows for the selective deprotection of the alpha-amino group, enabling the stepwise elongation of the peptide chain.

The incorporation protocol for this compound follows standard Fmoc-SPPS procedures:

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chempep.com

Activation and Coupling: The carboxylic acid of this compound is activated using a suitable coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or a uronium-based reagent like HBTU. chempep.com The activated amino acid is then added to the resin to couple with the newly liberated N-terminal amine of the growing peptide chain. nih.gov

Washing: Following the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to assemble the desired peptide sequence. The presence of the bromo- and fluoro-substituents on the phenyl ring does not typically interfere with the standard coupling and deprotection steps of Fmoc-SPPS. core.ac.uk

Conformational constraint is a crucial strategy in peptide design to increase receptor affinity, selectivity, and proteolytic stability. The 3-bromo-5-fluoro-D-phenylalanine residue offers unique opportunities for creating constrained and cyclic peptide structures.

The bromine atom on the phenyl ring is particularly useful as a chemical handle for intramolecular cross-linking reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to form a covalent bond between the bromine atom and another functional group within the peptide sequence. nih.gov This allows for the synthesis of side-chain-to-side-chain or side-chain-to-backbone cyclized peptides. A synthetic strategy could involve incorporating both this compound and another appropriately functionalized amino acid (e.g., one containing a boronic acid or a terminal alkyne) into a linear peptide precursor. Subsequent on-resin or solution-phase cyclization via a metal-catalyzed reaction would yield a constrained macrocyclic peptide. nih.govresearchgate.netnih.gov

The introduction of halogen atoms onto the side chain of amino acids can significantly influence the local and global conformation of a peptide. nih.govnih.govresearchgate.net The combined effects of the bromine and fluorine atoms in 3-bromo-5-fluoro-D-phenylalanine can modulate peptide secondary structure and enhance stability through several mechanisms.

Steric and Electronic Effects: The bulky bromine atom and the highly electronegative fluorine atom alter the steric and electronic properties of the phenyl ring. These changes can restrict the rotational freedom (χ torsion angles) of the side chain, which in turn can influence the peptide backbone angles (φ and ψ) and favor specific secondary structures like β-turns or helical conformations. researchgate.net

Proteolytic Resistance: Peptides containing unnatural D-amino acids are inherently more resistant to degradation by proteases, which typically recognize L-amino acids. Furthermore, the halogen substituents can provide additional steric hindrance that shields nearby peptide bonds from enzymatic cleavage, further increasing the peptide's metabolic stability. nih.govnih.gov

Hydrophobicity: The introduction of halogens generally increases the hydrophobicity of the amino acid side chain, which can enhance interactions within the hydrophobic core of a folded peptide, thereby stabilizing its tertiary structure.

| Property | Phenylalanine | 3-Bromo-5-fluoro-D-phenylalanine | Impact of Halogenation |

| Configuration | L | D | Increased proteolytic resistance |

| Side Chain Polarity | Nonpolar | More nonpolar/hydrophobic | Can enhance hydrophobic packing |

| Side Chain Volume | Smaller | Larger | Introduces steric bulk, can restrict conformation |

| Electronic Nature | Aromatic | Electron-deficient aromatic ring | Modulates π-π and cation-π interactions |

| Reactivity | Generally inert | Bromine allows for cross-coupling reactions | Enables synthesis of constrained structures |

This table provides an illustrative comparison of the properties of natural L-phenylalanine versus the modified D-amino acid, highlighting the functional impact of the D-configuration and halogen substituents.

Utilization in Medicinal Chemistry and Drug Lead Optimization

In medicinal chemistry, the precise modification of a lead compound is essential for optimizing its pharmacological profile. This compound provides a sophisticated building block for this purpose, allowing for fine-tuning of a molecule's interaction with its biological target.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but has altered physicochemical properties, is a cornerstone of drug design. baranlab.orgwikipedia.org The 3-bromo-5-fluoro-phenyl group can serve as a bioisostere for other aromatic or heterocyclic rings in a pharmacophore. nih.govcambridgemedchemconsulting.com

This substitution can be used to:

Improve Metabolic Stability: Replacing a metabolically labile part of a molecule, such as a para-hydroxyphenyl group, with the more robust 3-bromo-5-fluorophenyl group can block oxidative metabolism and increase the drug's half-life. nih.govcambridgemedchemconsulting.com

Modulate Lipophilicity: The halogen atoms increase the lipophilicity of the molecule, which can be adjusted to optimize membrane permeability and oral bioavailability. ump.edu.pl

Alter Electronic Properties: The electron-withdrawing nature of both fluorine and bromine alters the electron density of the aromatic ring. beilstein-journals.org This can change the pKa of nearby functional groups or modify key electronic interactions with the receptor, such as π-π stacking. nih.gov

By incorporating this building block, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a lead compound, leading to analogues with improved potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comump.edu.pl

The bromine and fluorine atoms of the 3-bromo-5-fluoro-D-phenylalanine residue can participate in a range of non-covalent interactions within a protein binding pocket, significantly impacting ligand affinity and selectivity. nih.govump.edu.pl

Electronic and Steric Effects: The size of the bromine atom can provide favorable van der Waals contacts in a sterically accommodating pocket, while the small, highly electronegative fluorine atom can participate in dipole-dipole interactions or act as a weak hydrogen bond acceptor. acs.orgnih.govnih.gov The combined steric and electronic profile is distinct from other substitution patterns, offering a unique way to achieve target selectivity.

Halogen Bonding: A key interaction enabled by the bromine atom is the halogen bond. ump.edu.plnih.gov Due to an anisotropic distribution of electron density on the bromine atom, a region of positive electrostatic potential, known as a σ-hole, forms along the C-Br bond axis. ump.edu.pl This electrophilic region can interact favorably with a nucleophilic partner in the receptor, such as a backbone carbonyl oxygen, a serine hydroxyl group, or a histidine nitrogen. nih.govnamiki-s.co.jp Fluorine, being highly electronegative and lacking a prominent σ-hole, does not typically form strong halogen bonds but can engage in other electrostatic interactions. nih.gov The ability of bromine to act as a halogen bond donor adds a powerful and highly directional interaction to the ligand's binding repertoire, which can be exploited to achieve high affinity and selectivity. ump.edu.placs.org

| Interaction Type | Potential Partner in Receptor | Involving Bromine | Involving Fluorine |

| Halogen Bonding | Carbonyl oxygen, hydroxyl, amine N | Yes (strong donor) | No (not a significant donor) |

| Hydrogen Bonding | H-bond donors (e.g., NH, OH) | No | Yes (weak acceptor) |

| van der Waals / Hydrophobic | Nonpolar residues (e.g., Leu, Val) | Yes | Yes |

| Dipole-Dipole | Polar groups | Yes | Yes |

| π-π Stacking | Aromatic residues (e.g., Phe, Tyr) | Yes (modified by halogens) | Yes (modified by halogens) |

This table summarizes the potential non-covalent interactions that the halogen substituents on the 3-bromo-5-fluoro-D-phenylalanine side chain can form within a protein binding site.

Development of Biologically Active Small Molecules and Probes

The incorporation of halogenated amino acids like this compound into peptide sequences is a strategic approach to developing novel, biologically active small molecules and chemical probes. The presence of bromine and fluorine atoms can significantly influence the conformational preferences, metabolic stability, and binding affinities of the resulting peptides.

The introduction of fluorine, a small and highly electronegative atom, can modulate the electronic properties of the phenyl ring, affecting pKa and dipole moment, which in turn can influence intermolecular interactions such as hydrogen bonding and cation-pi interactions. acs.org This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can increase the metabolic stability of the peptide by protecting it from enzymatic degradation. nih.gov

The bromine atom provides a reactive handle for further chemical modification through cross-coupling reactions, such as Suzuki or Sonogashira couplings. This allows for the introduction of a wide array of functional groups, including fluorescent dyes, biotin (B1667282) tags, or other pharmacophores, transforming the peptide into a targeted probe for biological systems or a more complex drug candidate.

While direct research on peptides containing the 3-bromo-5-fluoro-D-phenylalanine moiety is limited, studies on peptides with other halogenated phenylalanines have demonstrated the potential of this strategy. For instance, the incorporation of fluorinated phenylalanine derivatives into peptide-based proteasome inhibitors has been shown to significantly impact their potency and selectivity. rsc.org

Table 1: Potential Effects of 3-Bromo-5-fluoro-D-phenylalanine Incorporation on Peptide Properties (Hypothetical based on related compounds)

| Property | Potential Effect | Rationale |

| Binding Affinity | Increased | Fluorine can alter electrostatic interactions and conformational bias. |

| Metabolic Stability | Increased | The strong C-F bond can resist enzymatic cleavage. nih.gov |

| Chemical Tractability | High | The bromine atom serves as a versatile point for further chemical modifications. |

| Biological Activity | Modulated | Halogenation can significantly alter the pharmacological profile of a peptide. rsc.org |

Application in Chemical Biology for Protein Engineering and Labeling

The unique structural features of this compound make it a powerful tool in chemical biology, particularly for the site-specific modification of proteins.

Site-Specific Incorporation into Proteins via Unnatural Amino Acid Mutagenesis

Unnatural amino acid (UAA) mutagenesis is a powerful technique that allows for the site-specific incorporation of amino acids with novel functionalities into proteins. nih.govresearchgate.net This is typically achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon (often a stop codon like amber TAG) and inserts the desired UAA at that specific site in the protein sequence.

While specific data for the incorporation of 3-bromo-5-fluoro-D-phenylalanine is not widely available, the methodology has been successfully applied to other halogenated phenylalanines. For example, p-bromo-L-phenylalanine has been incorporated into green fluorescent protein (GFP), demonstrating the feasibility of this approach for bromo-substituted analogs. researchgate.net The development of an orthogonal synthetase/tRNA pair for 3-bromo-5-fluoro-D-phenylalanine would enable researchers to precisely introduce this UAA into any protein of interest.

The ability to introduce a di-halogenated phenylalanine would offer unique advantages. The fluorine atom could be used to probe the local electronic environment within the protein via ¹⁹F-NMR spectroscopy, while the bromine atom could serve as a reactive site for post-translational chemical modifications.

Generation of Molecular Probes for Biological Systems

Once incorporated into a protein, the 3-bromo-5-fluoro-D-phenylalanine residue can be used to generate sophisticated molecular probes to study protein function in complex biological systems. The bromine atom is particularly useful for this purpose, as it can participate in a variety of bioorthogonal reactions.

For example, palladium-catalyzed cross-coupling reactions can be performed on the brominated protein to attach fluorescent dyes for imaging applications, photo-crosslinkers to identify binding partners, or affinity tags for protein purification. This approach allows for the creation of proteins with tailored functionalities that are not accessible through traditional genetic engineering.

The fluorine atom on the phenyl ring can also serve as a non-invasive probe. ¹⁹F-NMR is a powerful technique for studying protein structure and dynamics, as the fluorine nucleus has a high gyromagnetic ratio and there is no natural background of fluorine in biological systems. By incorporating 3-bromo-5-fluoro-D-phenylalanine, a ¹⁹F-NMR signal can be introduced at a specific site, providing valuable information about the local environment and conformational changes of the protein upon ligand binding or other functional transitions. acs.org

Table 2: Potential Applications of Site-Specifically Incorporated 3-Bromo-5-fluoro-D-phenylalanine

| Application | Description | Key Feature Utilized |

| ¹⁹F-NMR Spectroscopy | Study of protein structure, dynamics, and ligand binding. | Fluorine atom |

| Fluorescent Labeling | Visualization of protein localization and trafficking in cells. | Bromine atom for dye conjugation |

| Photo-Crosslinking | Identification of protein-protein or protein-ligand interactions. | Bromine atom for cross-linker attachment |

| Affinity Purification | Isolation of specific proteins from complex mixtures. | Bromine atom for tag attachment |

Advanced Spectroscopic and Analytical Characterization for Research Applications

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine. Through a combination of one-dimensional and two-dimensional experiments, the exact arrangement and connectivity of every atom in the molecule can be determined.

One-dimensional NMR provides the initial and most fundamental layer of structural information.

¹H NMR: The proton NMR spectrum allows for the identification of all hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the protons of the fluorenyl (Fmoc) group, the methine and methylene (B1212753) protons of the amino acid backbone (α-H and β-H₂), and the protons on the substituted phenyl ring. The integration of these signals confirms the relative number of protons in each environment. The D-stereochemistry is confirmed through chiral-specific synthesis, but NMR with chiral resolving agents could also be used to distinguish enantiomers if required.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. Key signals include the carbonyl carbon of the carbamate, the α- and β-carbons of the phenylalanine core, and the carbons of the Fmoc group. The aromatic region will show distinct signals for the carbon atoms attached to hydrogen, bromine, and fluorine, with the latter two exhibiting characteristic coupling patterns (¹J-C-F and the weaker ¹J-C-Br). Spectroscopic data for the parent compound, D-phenylalanine, shows characteristic shifts for the core carbons that serve as a basis for assignment. chemicalbook.com

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization. It would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom, and its coupling to adjacent protons (if any) and carbons would further confirm its position on the aromatic ring. Studies on similar fluorinated phenylalanines have demonstrated the utility of ¹⁹F NMR in confirming fluorine incorporation and binding interactions. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in a standard solvent (e.g., CDCl₃ or DMSO-d₆) Note: These are estimated values based on typical ranges for Fmoc-amino acids and substituted benzene (B151609) rings. Actual values may vary.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Fmoc Aromatic (8H) | 7.8 - 7.3 | 143 - 120 | Multiple signals corresponding to the fluorenyl ring system. |

| Fmoc CH, CH₂ | 4.5 - 4.2 | 67 - 68 (CH₂), 47 - 48 (CH) | Signals for the methylene and methine carbons of the Fmoc group. |

| Phenylalanine Aromatic (3H) | ~7.0 - 7.5 | ~115 - 165 | Complex splitting pattern due to Br and F substitution. |

| α-H / α-C | ~4.6 | ~55 | Represents the stereocenter of the amino acid. |

| β-H₂ / β-C | ~3.2 | ~38 | Protons adjacent to the aromatic ring. |

| Carbamate C=O | - | ~156 | Carbonyl of the Fmoc protecting group. |

| Carboxylic Acid C=O | - | ~173 | Carbonyl of the amino acid. |

| C-Br | - | ~120-125 | Directly bonded to bromine; signal may be broadened. |

| C-F | - | ~160 (d, ¹JCF ≈ 245 Hz) | Shows a large one-bond coupling constant with ¹⁹F. |

While 1D NMR suggests the presence of functional groups, 2D NMR experiments are essential to piece the structure together by establishing through-bond correlations between nuclei. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify coupled protons, typically those separated by two or three bonds. sdsu.eduu-tokyo.ac.jp For this compound, a key COSY correlation would be observed between the α-proton and the two diastereotopic β-protons, confirming the backbone structure of the amino acid. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edunih.gov It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for instance, linking the α-H signal to the α-C signal and the aromatic proton signals to their respective aromatic carbons. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds), which is critical for confirming the connectivity of different molecular fragments. sdsu.eduresearchgate.net Key HMBC correlations would include signals from the β-protons to the aromatic carbons, confirming the attachment of the side chain, and from the α-proton to the carboxylic acid carbonyl, verifying the amino acid structure. youtube.com

Table 2: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | α-H ↔ β-H₂ | Confirms the -CH(α)-CH₂(β)- spin system of the phenylalanine backbone. |

| HSQC | α-H ↔ α-C β-H₂ ↔ β-C Aromatic-H ↔ Aromatic-C | Assigns each proton to its directly bonded carbon atom. |

| HMBC | β-H₂ ↔ Aromatic Carbons α-H ↔ Carboxylic C=O Fmoc-CH₂ ↔ Carbamate C=O | Confirms connectivity between the side chain and aromatic ring, the α-carbon and carboxyl group, and the Fmoc group to the nitrogen. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the exact molecular weight and, through fragmentation, valuable structural information.

ESI-MS is a soft ionization technique ideal for analyzing polar, thermally labile molecules like protected amino acids without causing significant fragmentation in the source. researchgate.net

Intact Molecule Detection: In positive ion mode, the molecule is typically detected as the protonated species [M+H]⁺. In negative ion mode, it is detected as the deprotonated species [M-H]⁻. The calculated monoisotopic mass of this compound (C₂₄H₁₉BrFNO₄) is 499.0485 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass with high accuracy (typically <5 ppm error), which serves to confirm the elemental composition.

Purity Assessment: The ESI-MS spectrum of a pure sample should show a dominant peak corresponding to the target molecule. The presence of other significant ions may indicate impurities, such as starting materials, by-products from the synthesis, or degradation products.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion of interest (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint that confirms the structure. researchgate.netnih.gov

For Fmoc-protected amino acids, fragmentation patterns are well-understood. nih.gov

Positive Ion Mode ([M+H]⁺): Common fragmentation pathways include the neutral loss of dibenzylfulvene (178 Da) from the Fmoc group to yield an ion at m/z 322, or cleavage to produce the stable (9H-fluoren-9-yl)methyl cation at m/z 179. Subsequent losses of water and carbon monoxide from the amino acid portion are also common. nih.gov

Negative Ion Mode ([M-H]⁻): The fragmentation can be different. For Fmoc-protected acids, dissociation often involves a characteristic rearrangement followed by the loss of CO₂, providing complementary structural data. nih.gov

Table 3: Predicted ESI-MS and MS/MS Fragments for this compound

| Ion | Calculated m/z | Proposed Structure/Origin |

|---|---|---|

| [M+H]⁺ | 500.0558 | Protonated intact molecule |

| [M-H]⁻ | 498.0412 | Deprotonated intact molecule |

| [M+H - C₁₄H₁₀]⁺ | 322.0033 | Loss of dibenzylfulvene from the Fmoc group |

| [C₁₄H₁₁]⁺ | 179.0855 | (9H-fluoren-9-yl)methyl cation fragment |

| Immonium Ion | 215.9611 | [H₂N=CH-CH₂(C₆H₃BrF)]⁺ |

Chiral Chromatography for Enantiomeric Purity Determination in Research Samples

For applications involving stereospecific recognition, such as in peptide synthesis or as a chiral building block, confirming the enantiomeric purity of this compound is crucial. While the synthesis is designed to produce the D-enantiomer, small amounts of the L-enantiomer could be present due to racemization during synthesis or purification.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the standard method for this analysis. mdpi.comyakhak.org The principle relies on the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and thus separation.

Methodology: A solution of the sample is injected onto an HPLC system equipped with a CSP, such as one based on derivatized polysaccharides (e.g., cellulose (B213188) or amylose (B160209) phenylcarbamates) or a Pirkle-type phase. yakhak.orgnih.gov An appropriate mobile phase, often a mixture of hexane (B92381) and an alcohol like isopropanol, is used to elute the compounds. yakhak.org

Analysis: The separation is monitored by a UV detector. To validate the method, a racemic (50:50) mixture of the D- and L-enantiomers is first analyzed to confirm that two distinct peaks are resolved. The research sample is then analyzed under the same conditions. The enantiomeric excess (e.e.) is calculated based on the relative areas of the two peaks, confirming the purity of the desired D-enantiomer.

Table 4: Illustrative Chiral HPLC Data for Enantiomeric Purity Analysis Note: This is a hypothetical example to illustrate the principle.

| Enantiomer | Retention Time (min) | Peak Area (%) in Sample |

|---|---|---|

| N-Fmoc-3-bromo-5-fluoro-L-phenylalanine | 12.5 | 0.2 |

| N-Fmoc-3-bromo-5-fluoro-D-phenylalanine | 14.8 | 99.8 |

| Calculated Enantiomeric Excess (e.e.) | 99.6% |

Compound Index

X-ray Crystallography for Solid-State Supramolecular Organization and Conformational Analysis

X-ray crystallography is a powerful technique that provides detailed information about the three-dimensional arrangement of atoms within a crystal. For this compound, this method can elucidate crucial aspects of its solid-state structure, including intermolecular interactions and absolute configuration.

The presence of both bromine and fluorine atoms on the phenyl ring of this compound introduces the potential for halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). nih.gov

While a specific crystal structure for this compound is not publicly available, analysis of related structures would likely reveal the involvement of the bromine atom in halogen bonding with electronegative atoms such as oxygen or nitrogen from neighboring molecules. The fluorine atom, being less polarizable, is less likely to be a strong halogen bond donor. The interplay of these halogen bonds with other intermolecular forces would define the unique crystal packing of this compound.

| Interaction Type | Potential Role in Crystal Packing of this compound |

| Hydrogen Bonding | Formation of networks between the carboxylic acid and amide groups. |

| π-π Stacking | Interactions between the fluorenyl groups and the phenyl rings. |

| Halogen Bonding (Br) | Directional interactions influencing the supramolecular architecture. |

| Van der Waals Forces | General packing and space-filling. |

| Table 2: Potential intermolecular interactions influencing the crystal packing of this compound. |

X-ray crystallography is a definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. The determination relies on the phenomenon of anomalous dispersion, where the scattering factor of an atom becomes a complex number. nih.gov This effect is more pronounced for heavier atoms, such as bromine, making this compound a good candidate for this type of analysis.

The absolute configuration is typically determined by refining the Flack parameter, which should converge to a value near zero for the correct enantiomer and near one for the incorrect enantiomer. nih.gov The presence of the bromine atom significantly enhances the anomalous scattering signal, facilitating a reliable determination of the D-configuration of the phenylalanine backbone. This is a critical verification step to ensure the stereochemical purity of the compound for its use in applications where chirality is paramount. The determination of the absolute configuration of peptides and their constituent amino acids has also been achieved by combining chemical derivatization with HPLC-MS/CD analysis.

Supramolecular Chemistry and Self Assembly of Halogenated Fmoc Phenylalanine Derivatives

Investigation of Halogen Bonding in Self-Assembled Structures

The self-assembly of Fmoc-amino acid derivatives is a complex process governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic effects. researchgate.netrsc.org The incorporation of halogens introduces an additional layer of control, enabling the modulation of these interactions and the introduction of halogen bonding as a significant directional force.

Role of Bromine and Fluorine in Directing Intermolecular Interactions

The presence of both bromine and fluorine on the phenyl ring of N-Fmoc-3-bromo-5-fluoro-D-phenylalanine has a profound impact on its intermolecular interactions. Halogenation of the Fmoc-Phe side chain is known to significantly influence the self-assembly process due to a complex interplay of electronic and steric effects. researchgate.netrsc.org

Fluorine: As the most electronegative element, fluorine's primary influence is electronic. It withdraws electron density from the aromatic ring, which can modulate π-π stacking interactions. While fluorine is a weak hydrogen bond acceptor, its incorporation into the phenyl ring has been shown to enhance the gelation capacity of Fmoc-Phe derivatives. rsc.orgpsu.edu In some studies, a smaller, more electronegative halogen was associated with an increased storage modulus in the resulting hydrogel. researchgate.net

Bromine: Bromine is larger and less electronegative than fluorine but is a more effective halogen bond donor. Halogen bonding, where the electropositive region (σ-hole) on the bromine atom interacts with a Lewis base (like a carbonyl oxygen), can act as a highly directional force in organizing the molecules into well-defined structures.

The combination of a 3-bromo and a 5-fluoro substituent creates a unique electronic and steric profile. Research on monohalogenated Fmoc-Phe derivatives has shown that the position of the halogen (ortho, meta, para) and its identity (F, Cl, Br) strongly influence the self-assembly rate and the properties of the resulting materials. researchgate.netrsc.org For instance, in monohalogenated systems, the meta position often leads to hydrogels with a higher storage modulus compared to ortho or para positions. researchgate.net This suggests that the 3,5-disubstitution pattern in this compound could lead to specific, ordered assemblies driven by a combination of π-stacking, hydrophobic interactions, and potentially directional halogen bonding involving the bromine atom.

Influence on Gelation Properties and Hydrogel Formation

The introduction of halogen substituents onto the aromatic side-chain of Fmoc-Phe has been demonstrated to dramatically enhance the efficiency of self-assembly into amyloid-like fibrils that promote hydrogelation. researchgate.netrsc.org While Fmoc-Phe itself does not readily form hydrogels, halogenated derivatives often show a greater propensity for gelation. psu.edu

The gelation behavior of this compound is anticipated to be influenced by the synergistic effects of its halogen substituents. Studies on monohalogenated Fmoc-Phe derivatives have established clear trends:

Enhanced Gelation: Side-chain halogenation generally enhances the gelation capacity compared to the parent Fmoc-Phe molecule. rsc.org

Halogen Identity: The viscoelastic moduli of hydrogels from monohalogenated derivatives often decrease with halogen electronegativity, following the trend F > Cl > Br for a given substitution position. rsc.org

Positional Effects: The substitution pattern is also critical, with the meta position often resulting in mechanically stronger gels than ortho or para positions. researchgate.netrsc.org

Based on these findings, the 3-bromo-5-fluoro substitution pattern is expected to promote efficient hydrogel formation. The fluorine atom would contribute to enhanced self-assembly efficiency, while the bromine atom could introduce specific intermolecular cross-links via halogen bonding, further stabilizing the fibrillar network. The D-configuration of the phenylalanine residue also plays a role in the supramolecular packing, potentially influencing the chirality and morphology of the resulting nanostructures. acs.orgnih.gov

Design and Characterization of Supramolecular Architectures from Fmoc-Amino Acid Derivatives

The predictable nature of self-assembly in Fmoc-amino acid derivatives allows for the rational design of sophisticated supramolecular architectures. By modifying the amino acid side chain, researchers can control the morphology and properties of the resulting nanomaterials for various research applications. researchgate.netacs.org

Formation of Fibrillar and Nanostructured Materials for Research Purposes

Halogenated Fmoc-phenylalanine derivatives are known to self-assemble into amyloid-like fibrils, which entangle to form a three-dimensional network characteristic of hydrogels. researchgate.netrsc.org These fibrils typically have diameters on the nanometer scale. psu.edunih.gov

For this compound, the self-assembly process is expected to yield similar fibrillar nanostructures. The process is typically initiated by a change in solvent conditions or pH, which triggers the molecules to aggregate. researchgate.netnih.gov The resulting structures are driven by a combination of π-π stacking of the fluorenyl and phenyl groups, and hydrogen bonding involving the carboxylic acid and amide moieties. The halogen atoms provide additional control over this process. Transmission electron microscopy (TEM) and atomic force microscopy (AFM) are common techniques used to visualize these self-assembled fibrillar networks. psu.edunih.gov The introduction of heterochirality (using a D-amino acid) can alter the supramolecular packing, leading to different nanostructure morphologies compared to their L-amino acid counterparts. acs.orgnih.gov

Rheological Properties of Self-Assembled Gels in Research Studies

Rheology is a crucial tool for characterizing the mechanical properties of hydrogels, providing insights into their internal structure and stability. mdpi.com The storage modulus (G') and loss modulus (G'') are key parameters that define the viscoelasticity of the material. For Fmoc-amino acid hydrogels, these properties are highly dependent on the molecular structure of the gelator. acs.org

Research on monohalogenated Fmoc-Phe derivatives has provided a framework for predicting the rheological behavior of this compound gels. researchgate.net

Key Findings from Related Studies:

The mechanical strength (storage modulus) of the hydrogel can be tuned by changing the halogen atom and its position on the phenyl ring. researchgate.net

A general trend for stiffness in monohalogenated systems is: meta > ortho > para for position, and F > Cl > Br for halogen identity. researchgate.net

The storage modulus for various monohalogenated Fmoc-Phe hydrogels can vary by over an order of magnitude, for example, from approximately 130 Pa for Fmoc-4-Br-Phe to about 4200 Pa for Fmoc-3-F-Phe. researchgate.net

This data suggests that a hydrogel formed from this compound would exhibit robust mechanical properties, influenced by the strong gel-promoting effect of the meta-fluorine substituent. The presence of bromine, while leading to slightly weaker gels than fluorine at the same position, would still contribute to a stable network.

Comparative Rheological Data of Monohalogenated Fmoc-Phe Hydrogels

| Compound | Halogen Position | Approximate Storage Modulus (G') |

|---|---|---|

| Fmoc-3-F-Phe | meta | ~4200 Pa |

| Fmoc-4-Br-Phe | para | ~130 Pa |

Advanced Applications in Soft Materials Science Research

The tunable nature of self-assembling Fmoc-amino acid derivatives, including halogenated variants like this compound, makes them highly attractive for research in soft materials science. The resulting hydrogels are investigated for a range of potential uses due to their biocompatibility and hierarchical structure that can mimic the extracellular matrix. researchgate.netacs.orgnih.gov

Research applications currently being explored for these types of materials include:

Tissue Engineering: The fibrillar scaffolds can support cell adhesion, proliferation, and differentiation, making them promising for creating environments for tissue regeneration. researchgate.netnih.gov

Drug Delivery: The hydrogel network can encapsulate therapeutic molecules, allowing for their sustained and controlled release. researchgate.net

3D Cell Culture: These materials provide a three-dimensional environment that more closely mimics in vivo conditions for cell biology research compared to traditional 2D culture. nih.gov

Biosensors: The self-assembled nanostructures can be designed to respond to specific biological analytes or environmental changes.

The specific properties conferred by the 3-bromo-5-fluoro substitution pattern could be harnessed to create materials with tailored degradation rates, mechanical strengths, and molecular recognition capabilities for advanced research purposes.

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|

Scaffolds for Cell Culture and Tissue Engineering Applications

The development of synthetic scaffolds that mimic the native extracellular matrix (ECM) is a cornerstone of tissue engineering. Hydrogels derived from the self-assembly of Fmoc-amino acids are particularly promising in this regard due to their high water content, biocompatibility, and tunable mechanical properties. proquest.compsu.edu The incorporation of halogen atoms, as in this compound, is expected to yield hydrogels with enhanced stability and mechanical stiffness, which are critical parameters for supporting cell growth and differentiation.

Research on various halogenated Fmoc-phenylalanine derivatives has demonstrated that the type and position of the halogen atom significantly influence the properties of the resulting hydrogels. rsc.org For instance, studies have shown that fluorination can lead to more rapid and efficient gelation compared to non-halogenated counterparts. psu.edu The presence of both bromine and fluorine in this compound is anticipated to create a synergistic effect, leading to robust hydrogels. The increased hydrophobicity and potential for halogen bonding could further stabilize the fibrillar network, resulting in scaffolds that can maintain their structural integrity for extended periods, a crucial factor for long-term cell culture and tissue regeneration.

The D-amino acid configuration of this compound is also noteworthy. Peptides and proteins in nature are composed of L-amino acids, making them susceptible to degradation by proteases. Scaffolds constructed from D-amino acids would exhibit enhanced resistance to enzymatic degradation, prolonging their lifespan in a biological environment. This increased stability is highly desirable for tissue engineering applications where the scaffold needs to provide support over the entire course of tissue formation.

Below is a table summarizing the properties of hydrogels formed from various halogenated Fmoc-phenylalanine derivatives, providing a comparative context for the expected properties of this compound-based hydrogels.

| Fmoc-Phenylalanine Derivative | Halogen(s) and Position | Minimum Gelation Concentration (wt%) | Key Findings |

| Fmoc-pentafluorophenylalanine | 5-Fluoro | 0.2 | Rapid self-assembly into entangled fibrils, forming rigid gels. psu.edu |

| Fmoc-4-fluorophenylalanine | 4-Fluoro | Not Specified | Enhanced gelation capacity compared to the parent Fmoc-Phe. rsc.org |

| Fmoc-4-chlorophenylalanine | 4-Chloro | Not Specified | Halogen identity and position influence nanostructure morphology and viscoelasticity. rsc.org |

| Fmoc-4-bromophenylalanine | 4-Bromo | Not Specified | Halogen identity and position influence nanostructure morphology and viscoelasticity. rsc.org |

While these data pertain to other halogenated derivatives, they underscore the principle that halogenation is a powerful tool for tuning the properties of Fmoc-phenylalanine hydrogels for cell culture and tissue engineering.

Exploration in Targeted Drug Delivery Systems

The fibrous network of Fmoc-amino acid hydrogels provides a porous matrix that can be utilized for the encapsulation and controlled release of therapeutic agents. proquest.com The properties of the hydrogel, such as fiber density and mechanical strength, which are influenced by halogenation, can dictate the release kinetics of entrapped molecules. The anticipated robust and stable hydrogel network of this compound would be advantageous for sustained drug delivery applications.

The self-assembly process of these hydrogels allows for the physical entrapment of drug molecules within the nanofibrous mesh, protecting them from degradation and enabling their gradual release as the hydrogel degrades or as the drug diffuses through the pores. The use of a D-amino acid derivative would again be beneficial, as the slower degradation of the hydrogel matrix would lead to a more prolonged release profile.

Furthermore, the bromine atom on the phenyl ring of this compound offers a potential site for further chemical modification. chemimpex.com This could allow for the covalent attachment of targeting ligands or the drug itself, leading to the development of more sophisticated drug delivery systems. For instance, a targeting moiety could be conjugated to the hydrogel scaffold to direct it to a specific tissue or cell type, thereby increasing the local concentration of the drug and minimizing systemic side effects.

The following table presents examples of drug loading and release from Fmoc-peptide-based hydrogels, illustrating the potential of such systems for drug delivery.

| Hydrogel System | Encapsulated Drug | Release Profile | Key Findings |

| Fmoc-diphenylalanine | Not Specified | Biphasic release | Can be used for injectable, self-healing drug delivery matrices. nih.gov |

| Fmoc-peptide | Not Specified | Sustained release | The hydrogel structure allows for the entrapment and slow release of small molecules. proquest.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.